5-(Pentyloxy)pyridine-2-carboxylic acid
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Overview
Description
5-(Pentyloxy)pyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and an alkoxy group. The presence of the pentyloxy group at the 5-position and the carboxylic acid group at the 2-position makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentyloxy)pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 5-bromopyridine-2-carboxylic acid is coupled with pentylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Pentyloxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxylic acids, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Pentyloxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Pentyloxy)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pentyloxy group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid:
3-Pyridinecarboxylic acid:
4-Pyridinecarboxylic acid:
Uniqueness
The presence of the pentyloxy group at the 5-position in 5-(Pentyloxy)pyridine-2-carboxylic acid imparts unique chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62724-84-9 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-pentoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-3-4-7-15-9-5-6-10(11(13)14)12-8-9/h5-6,8H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
DPCYKLNMNFPPKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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